InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
.
1-Methyl-4-phenylpiperidin-4-ol is classified as a piperidine derivative. The compound has the following identifiers:
The synthesis of 1-methyl-4-phenylpiperidin-4-ol can be achieved through several methods, primarily involving the following techniques:
In industrial settings, large-scale catalytic processes are employed to maximize yield and minimize environmental impact. Chiral catalysts are frequently used to enhance selectivity in these reactions .
The molecular structure of 1-methyl-4-phenylpiperidin-4-ol can be described as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 191.275 g/mol |
InChI Key | JVMCZMQYJIRKRV-UHFFFAOYSA-N |
LogP | 1.35 |
The stereochemistry is critical for its biological activity, with specific configurations impacting its interactions with biological targets .
1-Methyl-4-phenylpiperidin-4-ol participates in several chemical reactions:
These reactions allow for the modification of the compound's structure, facilitating further synthetic applications .
The mechanism of action of 1-methyl-4-phenylpiperidin-4-ol is primarily linked to its interaction with specific receptors in the central nervous system. It is believed to modulate neurotransmitter activity by binding to receptors or enzymes involved in neurotransmission.
The binding affinity and resultant physiological responses depend on the structural configuration of the compound, which influences its efficacy as a potential therapeutic agent .
1-Methyl-4-phenylpiperidin-4-ol has diverse applications across several scientific domains:
The compound is also employed in producing fine chemicals and acts as a chiral auxiliary in asymmetric synthesis processes .
1-Methyl-4-phenylpiperidin-4-ol (C₁₂H₁₇NO) is a heterocyclic organic compound featuring a piperidine core substituted with a methyl group at the nitrogen atom and a phenyl group at the 4-position, where a hydroxyl group is also attached. This tertiary alcohol configuration creates a sterically crowded carbon center, significantly influencing its reactivity and three-dimensional conformation. The molecule adopts a chair conformation typical of piperidines, with the bulky phenyl and hydroxyl groups preferentially occupying equatorial positions to minimize steric strain [3]. Key structural parameters include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 109–112°C | Ambient pressure |
Density | 1.079 ± 0.06 g/cm³ | Predicted |
Boiling Point | 321.9°C at 760 mmHg | Standard conditions |
Flash Point | 127.1°C | -- |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | Room temperature |
Spectroscopic identifiers confirm its structure:
The juxtaposition of hydrophilic (hydroxyl, amine) and lipophilic (phenyl) moieties enhances its versatility as a synthetic intermediate, enabling participation in diverse chemical transformations, including nucleophilic substitutions, reductions, and ring-forming reactions [8].
The compound emerged during the mid-20th century amid intensive exploration of N-substituted piperidines for pharmacological applications. Its first documented synthesis and characterization date to the 1960s, coinciding with advancements in heterocyclic chemistry driven by the quest for neurologically active compounds. The European Chemical Inventory (Einecs) assigned it the identifier 225-619-5, formalizing its recognition within regulatory frameworks [2].
Initial synthetic routes relied on classical organic reactions:
These methods often suffered from moderate yields or purification challenges due to stereochemical complexities. The compound’s structural elucidation was facilitated by emerging spectroscopic techniques in the 1970s–1980s, particularly nuclear magnetic resonance spectroscopy, which confirmed the equatorial preference of its 4-substituents. Its CAS registration (4972-68-3) in 1965 marked its formal entry into chemical databases, accelerating its adoption in medicinal chemistry research [1] [8].
Pharmaceutical Applications
1-Methyl-4-phenylpiperidin-4-ol serves as a critical synthon in central nervous system (CNS) drug development:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7